molecular formula C18H13ClFN3O2S B11263362 N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B11263362
M. Wt: 389.8 g/mol
InChI Key: ZJUZZECUOBDFHW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl and fluorophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyrazinone ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrazinone ring.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced through substitution reactions, often using reagents like chlorobenzene and fluorobenzene derivatives.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule. This step may require catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide
  • N-(3-amino-4-fluorophenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide

Uniqueness

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide stands out due to its specific combination of chlorophenyl and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13ClFN3O2S

Molecular Weight

389.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H13ClFN3O2S/c19-12-4-6-14(7-5-12)22-16(24)11-26-17-18(25)23(9-8-21-17)15-3-1-2-13(20)10-15/h1-10H,11H2,(H,22,24)

InChI Key

ZJUZZECUOBDFHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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